Welcome to the BenchChem Online Store!
molecular formula C11H9BrO2S B1601411 Ethyl 6-Bromo-1-benzothiophene-2-carboxylate CAS No. 105191-64-8

Ethyl 6-Bromo-1-benzothiophene-2-carboxylate

Cat. No. B1601411
M. Wt: 285.16 g/mol
InChI Key: QNZMCEMVNKFVOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07772238B2

Procedure details

Sodium hydride (60% dispersion in mineral oil, 0.73 g, 18.3 mmol) was suspended in DMSO (10 mL) and ethyl mercaptoacetate (1.111 mL, 10.1 mmol) was added potionwise using a water bath to moderate the exotherm. On complete addition, the water bath was removed and stirring continued for 15 minutes. A solution of 4-bromo-2-fluorobenzaldehyde (1.86 g, 9.16 mmol) in DMSO (2 mL) was added in one portion. The dark solution was stirred for 15 minutes before pouring into cold water (300 mL). The products were extracted into Et2O (2×200 mL). The combined organic extracts were washed with brine, dried over MgSO4 and concentrated in vacuo. Purification of the residue by MPLC gave 1.15 g of desired product (pale yellow solid, 44%). 1H NMR (DMSO-d6) δ 8.37 (d, J=1.8 Hz, 1H), 8.17 (s, 1H), 7.94 (d, J=8.4 Hz, 1H), 7.60 (dd, J=8.4, 1.8 Hz, 1H), 4.32 (q, J=7.2 Hz, 2H), 1.30 (t, J=7.2 Hz, 3H).
Quantity
0.73 g
Type
reactant
Reaction Step One
Quantity
1.111 mL
Type
reactant
Reaction Step Two
Quantity
1.86 g
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Yield
44%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[SH:3][CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6].[Br:10][C:11]1[CH:18]=[CH:17][C:14]([CH:15]=O)=[C:13](F)[CH:12]=1.O>CS(C)=O>[Br:10][C:11]1[CH:18]=[CH:17][C:14]2[CH:15]=[C:4]([C:5]([O:7][CH2:8][CH3:9])=[O:6])[S:3][C:13]=2[CH:12]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.73 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
1.111 mL
Type
reactant
Smiles
SCC(=O)OCC
Step Three
Name
Quantity
1.86 g
Type
reactant
Smiles
BrC1=CC(=C(C=O)C=C1)F
Name
Quantity
2 mL
Type
solvent
Smiles
CS(=O)C
Step Four
Name
Quantity
300 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
On complete addition
CUSTOM
Type
CUSTOM
Details
the water bath was removed
STIRRING
Type
STIRRING
Details
The dark solution was stirred for 15 minutes
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
The products were extracted into Et2O (2×200 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification of the residue by MPLC

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC1=CC2=C(C=C(S2)C(=O)OCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.15 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.